molecular formula C22H24Br2 B3126248 9,10-Dibromo-2,6-DI-tert-butylanthracene CAS No. 332083-45-1

9,10-Dibromo-2,6-DI-tert-butylanthracene

Cat. No.: B3126248
CAS No.: 332083-45-1
M. Wt: 448.2 g/mol
InChI Key: BRCYXSYTGVAPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dibromo-2,6-DI-tert-butylanthracene is an organic compound with the molecular formula C22H24Br2. It is a derivative of anthracene, where two bromine atoms are substituted at the 9 and 10 positions, and two tert-butyl groups are substituted at the 2 and 6 positions. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .

Scientific Research Applications

9,10-Dibromo-2,6-DI-tert-butylanthracene has several applications in scientific research:

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P304+P340, P302+P352, P305+P351+P338, P312, P362, P403+P233, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dibromo-2,6-DI-tert-butylanthracene typically involves the bromination of 2,6-DI-tert-butylanthracene. The process begins with dissolving 2,6-DI-tert-butylanthracene in a solvent such as dichloromethane. Bromine is then added dropwise to the solution at a controlled temperature, usually around 0°C. The reaction mixture is stirred for several hours to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated systems for precise control of temperature and reagent addition is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9,10-Dibromo-2,6-DI-tert-butylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted anthracene derivatives.

    Oxidation Reactions: Oxidized anthracene derivatives.

    Reduction Reactions: 2,6-DI-tert-butylanthracene

Mechanism of Action

The mechanism of action of 9,10-Dibromo-2,6-DI-tert-butylanthracene involves its interaction with molecular targets through its bromine and tert-butyl groups. These interactions can lead to the formation of stable complexes with biological molecules, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes is a key factor in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Dibromo-2,6-DI-tert-butylanthracene is unique due to the presence of both bromine and tert-butyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

9,10-dibromo-2,6-ditert-butylanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Br2/c1-21(2,3)13-7-9-15-17(11-13)19(23)16-10-8-14(22(4,5)6)12-18(16)20(15)24/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCYXSYTGVAPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2Br)C(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80699658
Record name 9,10-Dibromo-2,6-di-tert-butylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332083-45-1
Record name 9,10-Dibromo-2,6-di-tert-butylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80699658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dibromo-2,6-DI-tert-butylanthracene
Reactant of Route 2
Reactant of Route 2
9,10-Dibromo-2,6-DI-tert-butylanthracene
Reactant of Route 3
Reactant of Route 3
9,10-Dibromo-2,6-DI-tert-butylanthracene
Reactant of Route 4
9,10-Dibromo-2,6-DI-tert-butylanthracene
Reactant of Route 5
Reactant of Route 5
9,10-Dibromo-2,6-DI-tert-butylanthracene
Reactant of Route 6
9,10-Dibromo-2,6-DI-tert-butylanthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.